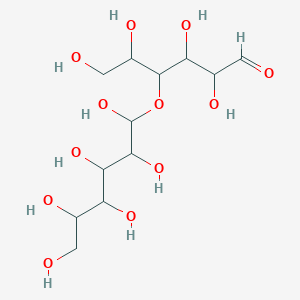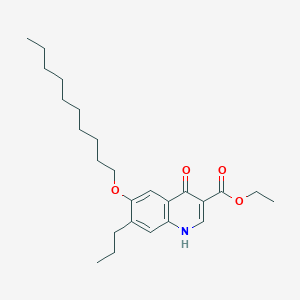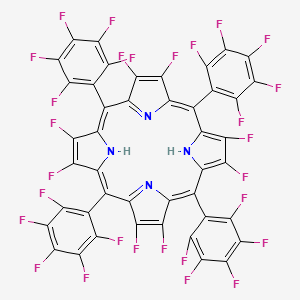
beta-Lipotropin (1-10) (porcine)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Beta-Lipotropin (1-10) (porcine) is a peptide fragment derived from the larger beta-lipotropin protein found in porcine (pig) sources. Beta-lipotropin itself is a precursor to several biologically active peptides, including beta-endorphin. The sequence of beta-Lipotropin (1-10) (porcine) is Glu-Leu-Ala-Gly-Ala-Pro-Pro-Glu-Pro-Ala .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Beta-Lipotropin (1-10) (porcine) can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically uses Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for protecting the amino groups of the amino acids .
Coupling Reaction: Each amino acid is coupled to the growing peptide chain using a coupling reagent such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) in the presence of a base like DIPEA (N,N-Diisopropylethylamine).
Deprotection: The Fmoc group is removed using a solution of piperidine in DMF (dimethylformamide).
Cleavage: Once the peptide chain is complete, it is cleaved from the resin using a mixture of TFA (trifluoroacetic acid), water, and scavengers like TIS (triisopropylsilane).
Industrial Production Methods
Industrial production of beta-Lipotropin (1-10) (porcine) follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. Purification is typically achieved through high-performance liquid chromatography (HPLC), and the final product is lyophilized for stability .
Análisis De Reacciones Químicas
Types of Reactions
Beta-Lipotropin (1-10) (porcine) primarily undergoes peptide bond formation and cleavage reactions. It can also participate in oxidation and reduction reactions, particularly involving the amino acid residues.
Common Reagents and Conditions
Oxidation: Oxidizing agents like hydrogen peroxide or performic acid can oxidize methionine residues to methionine sulfoxide.
Reduction: Reducing agents such as dithiothreitol (DTT) or beta-mercaptoethanol can reduce disulfide bonds in cysteine residues.
Substitution: Amino acid residues can be substituted using site-directed mutagenesis techniques.
Major Products Formed
The major products formed from these reactions include modified peptides with altered amino acid residues, such as oxidized methionine or reduced cysteine .
Aplicaciones Científicas De Investigación
Beta-Lipotropin (1-10) (porcine) has a wide range of scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in the regulation of lipid metabolism and energy homeostasis.
Medicine: Explored for its potential therapeutic effects, particularly in pain management due to its relation to beta-endorphin.
Industry: Utilized in the development of peptide-based drugs and as a standard in analytical techniques
Mecanismo De Acción
Beta-Lipotropin (1-10) (porcine) exerts its effects primarily through interaction with specific receptors and enzymes. It is a precursor to beta-endorphin, which binds to opioid receptors in the nervous system, leading to analgesic effects. The peptide also influences lipid metabolism by interacting with lipoprotein receptors and enzymes involved in lipid breakdown and storage .
Comparación Con Compuestos Similares
Similar Compounds
Beta-Endorphin: A peptide derived from beta-lipotropin with potent analgesic effects.
Alpha-Melanocyte-Stimulating Hormone (alpha-MSH): Another peptide derived from the same precursor, involved in pigmentation and energy homeostasis.
Gamma-Lipotropin: A fragment of beta-lipotropin with roles in lipid metabolism.
Uniqueness
Beta-Lipotropin (1-10) (porcine) is unique due to its specific sequence and its role as a precursor to multiple biologically active peptides. Its ability to influence both lipid metabolism and pain management makes it a compound of significant interest in various fields of research .
Propiedades
Fórmula molecular |
C42H66N10O15 |
|---|---|
Peso molecular |
951.0 g/mol |
Nombre IUPAC |
4-amino-5-[[1-[[1-[[2-[[1-[2-[2-[[4-carboxy-1-[2-(1-carboxyethylcarbamoyl)pyrrolidin-1-yl]-1-oxobutan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C42H66N10O15/c1-21(2)19-27(49-35(59)25(43)12-14-32(54)55)36(60)46-22(3)34(58)44-20-31(53)45-23(4)39(63)52-18-8-11-30(52)41(65)51-17-7-10-29(51)38(62)48-26(13-15-33(56)57)40(64)50-16-6-9-28(50)37(61)47-24(5)42(66)67/h21-30H,6-20,43H2,1-5H3,(H,44,58)(H,45,53)(H,46,60)(H,47,61)(H,48,62)(H,49,59)(H,54,55)(H,56,57)(H,66,67) |
Clave InChI |
VKXYFOFDYJGSMP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(C(=O)NC(C)C(=O)NCC(=O)NC(C)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(CCC(=O)O)C(=O)N3CCCC3C(=O)NC(C)C(=O)O)NC(=O)C(CCC(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![15-(5-hydroxy-6-methylhept-6-en-2-yl)-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-ol](/img/structure/B12324107.png)


![[2-(17-hydroxy-10,13-dimethyl-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate](/img/structure/B12324124.png)
![2-[6-[4,5-dihydroxy-2-(hydroxymethyl)-6-(4-methoxyphenoxy)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12324127.png)

![(3R,4aS,7R,8R,8aS)-3,4'-dihydroxy-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3,8-dihydrouro[3,4-g][1]benzouran]-6'-one](/img/structure/B12324143.png)
![[4,5-Dihydroxy-2-[4-hydroxy-6-(hydroxymethyl)-2-(5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl)oxy-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-3-yl]oxy-6-methyloxan-3-yl] acetate](/img/structure/B12324155.png)

![[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 3-methylbutanoate](/img/structure/B12324157.png)


![3-{[4-(diethylamino)phenyl]methylidene}-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B12324173.png)
![[5-(3-Carbamoyl-1,2,4-triazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl acetate](/img/structure/B12324175.png)
